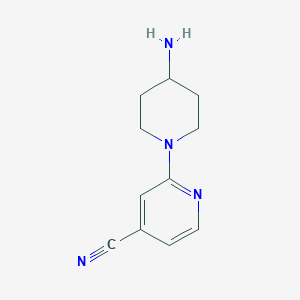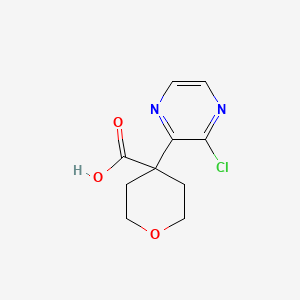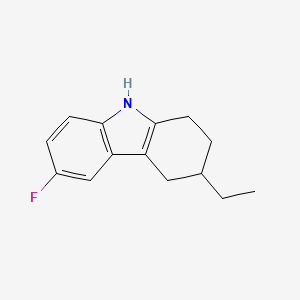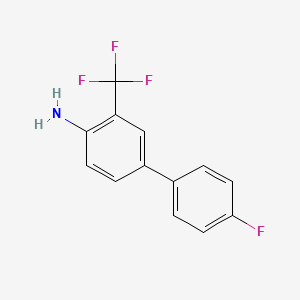
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine is a chiral piperidine derivative with a tert-butoxy group at the 3-position and a fluorine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced at the 3-position using tert-butyl alcohol and an appropriate protecting group strategy.
Fluorination: The fluorine atom is introduced at the 5-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The tert-butoxy group can provide steric hindrance, affecting the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,5R)-2-amino-5-[(tert-butoxy)carbonyl]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid .
- Tert-butyl N-({[(tert-butoxy)carbonyl]amino}({2-[(2R,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]ethyl}imino)methyl)carbamate .
Uniqueness
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and a fluorine atom. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H18FNO |
|---|---|
Molekulargewicht |
175.24 g/mol |
IUPAC-Name |
(3R,5S)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine |
InChI |
InChI=1S/C9H18FNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
AHSKJKSPFWUBFO-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)O[C@H]1C[C@H](CNC1)F |
Kanonische SMILES |
CC(C)(C)OC1CC(CNC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)



![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)

![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)





![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13492976.png)

